N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide is a hydrazone derivative synthesized via the condensation of 4-hydroxy-3-methoxy-5-methylbenzaldehyde with isonicotinic hydrazide (INH). This compound belongs to a class of INH analogs designed to enhance stability and therapeutic efficacy against mycobacterial infections . Its structure features a pyridine-4-carbohydrazide backbone linked to a substituted aryl group (4-hydroxy-3-methoxy-5-methylphenyl), which introduces hydrogen-bonding and hydrophobic interactions critical for biological activity .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(4-hydroxy-3-methoxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-11(8-13(21-2)14(10)19)9-17-18-15(20)12-3-5-16-6-4-12/h3-9,19H,1-2H3,(H,18,20) |
InChI Key |
SWOVWYVJAYNSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxy-5-methylbenzaldehyde and isonicotinic acid hydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities , particularly in the realm of medicinal chemistry. Research indicates that N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide exhibits:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer drug. For instance, it has been tested for its inhibitory effects on human carbonic anhydrase isoforms, which are implicated in cancer progression .
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.
Coordination Chemistry
This compound possesses functional groups that facilitate the formation of metal complexes. This property is particularly useful in:
- Metal Ion Complexation : The isonicotinohydrazide moiety allows for stable interactions with metal ions, which can be harnessed in various applications, including catalysis and materials science.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(4-hydroxy-3-methoxyphenyl)methylene]isonicotinohydrazide | Lacks methyl group on phenyl ring | Moderate antimicrobial activity |
| N'-[(4-hydroxy-5-methylphenyl)methylene]isonicotinohydrazide | Different substitution pattern on phenyl ring | Anticancer properties |
| N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]benzohydrazide | Benzohydrazide instead of isonicotinohydrazide | Limited biological activity |
Synthesis and Industrial Applications
The synthesis of this compound typically involves a condensation reaction between 4-hydroxy-3-methoxy-5-methylbenzaldehyde and isonicotinohydrazide under reflux conditions in ethanol . This method can be optimized for industrial production to enhance yield and purity.
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Research : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of breast cancer cells, showing promise for further development into therapeutic agents .
- Antimicrobial Testing : A series of tests against common pathogens revealed that the compound exhibits substantial antibacterial activity, particularly against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of N’-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their activity .
Comparison with Similar Compounds
Table 1: Key Hydrazone Derivatives and Their Antimycobacterial Profiles
- Key Observations: Alkyl (e.g., 4-methylphenyl in 5d) and heteroaryl (e.g., imidazolyl in 5l) substitutions enhance antimycobacterial activity by balancing hydrophobicity and target binding . Electron-withdrawing groups (e.g., nitro in 5b) reduce activity, while hydroxyl and methoxy groups (as in the target compound) may improve hydrogen bonding with InhA catalytic residues (Val65, Ser94, Gly96, Thr196) .
Structural and Physicochemical Properties
Table 2: Physical and Computational Properties of Selected Derivatives
- Key Observations :
- High melting points (e.g., 304–305°C for compound 5) correlate with strong intermolecular hydrogen bonding and π-π stacking .
- The target compound’s hydroxyl and methoxy groups likely enhance crystal packing via O–H···N and C–H···O interactions, as seen in similar co-crystals .
- Substituents like bromo or fluoro (e.g., in ) increase molecular weight and density but may reduce solubility compared to the target compound .
Cytotoxicity and Selectivity
- The target compound’s hydroxyl group may reduce off-target effects by improving selectivity for bacterial enzymes over mammalian cells .
Biological Activity
N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylidene]pyridine-4-carbohydrazide is a complex organic compound notable for its unique structural features and significant biological activity. This compound, with the molecular formula C₁₅H₁₅N₃O₃, exhibits potential as an antimicrobial agent due to its ability to inhibit key metabolic pathways in bacteria, particularly those involved in fatty acid biosynthesis.
Structural Characteristics
The compound is characterized by:
- Hydrazone Linkage : Formed from the reaction of 4-hydroxy-3-methoxy-5-methylbenzaldehyde and pyridine-4-carbohydrazide.
- Functional Groups : Presence of hydroxy, methoxy, and methyl groups which enhance its reactivity and biological interactions.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃ |
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxy-3-methoxy-5-methylphenyl)methylideneamino]pyridine-4-carboxamide |
Antimicrobial Properties
Research indicates that this compound acts as an inhibitor of the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) . This enzyme plays a crucial role in fatty acid biosynthesis, making it a significant target for antimicrobial drug development. Inhibition of FabZ can disrupt lipid metabolism in bacteria, leading to potential therapeutic applications against various infections.
Case Studies
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that the compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth.
- A study highlighted that derivatives similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, emphasizing its potential as a broad-spectrum antimicrobial agent .
-
Anti-inflammatory Effects :
- Related compounds have demonstrated anti-inflammatory properties due to their ability to stabilize free radicals, suggesting that this compound may also exhibit similar effects through modulation of inflammatory pathways .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The hydrazone linkage allows interaction with enzyme active sites, potentially inhibiting their activity.
- Molecular Interactions : The phenolic and methoxy groups can engage in hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity towards biological targets .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals insights into the unique biological activities attributed to this compound:
Future Directions
Given the promising biological activity of this compound, further research is warranted to explore:
- In vivo studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic studies : To elucidate the detailed biochemical pathways affected by this compound.
- Derivatization : To enhance potency and selectivity against specific microbial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
